
2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide, also known as DCPMS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DCPMS is a white to off-white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
科学的研究の応用
Chemical Synthesis and Properties
- Research has demonstrated the conversion of various dichlorophenols into substituted benzenesulfonyl chlorides, showing potential for diverse applications including as herbicides, with specific interest in derivatives like 3,5-dichloro-2-hydroxybenzenesulfonyl chloride (Cremlyn & Cronje, 1979).
- Studies on N,N-dichloro-4-methylbenzenesulfonamides led to the synthesis of N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, which exhibited nucleophilic addition reactions, suggesting potential in organic synthesis (Drozdova & Mirskova, 2001).
Biological Applications
- Research on N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides revealed their antibacterial potential and inhibition of Lipoxygenase enzyme, indicating potential therapeutic use for inflammatory diseases (Abbasi et al., 2017).
- Mixed-ligand copper(II)-sulfonamide complexes involving benzenesulfonamide derivatives were studied for DNA binding, DNA cleavage, genotoxicity, and anticancer activity, showing promising results in antiproliferative activity against cancer cells (González-Álvarez et al., 2013).
Advanced Material and Analytical Chemistry
- Studies involving the synthesis and characterization of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide demonstrated its use in characterizing electronic structures and intermolecular interactions, suggesting applications in material science (Murthy et al., 2018).
- The enzymatic uric acid assay using derivatives like 3,5-dichloro-2-hydroxybenzenesulfonic acid highlights its importance in biochemical assays and clinical chemistry applications (Fossati & Prencipe, 2010).
特性
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-3-phenylpropyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-11-7-16(15(18)9-14(11)17)23(21,22)19-10-13(20)8-12-5-3-2-4-6-12/h2-7,9,13,19-20H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKHAIKTZRKOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

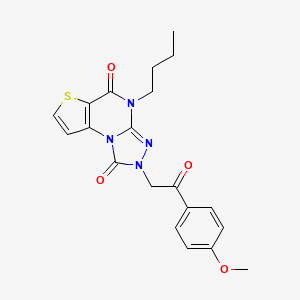
![(2-Methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2817721.png)
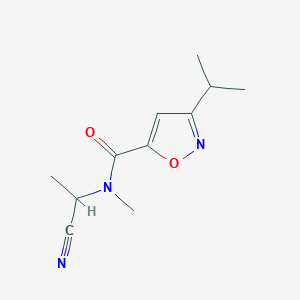
![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)
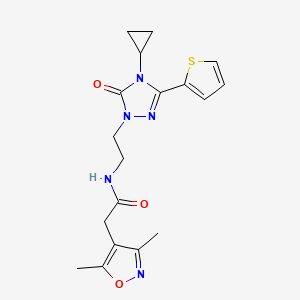
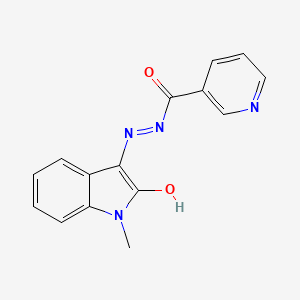
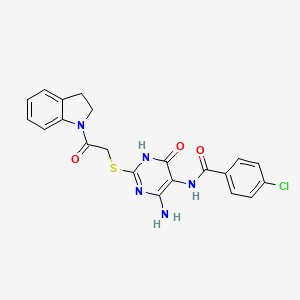
![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)
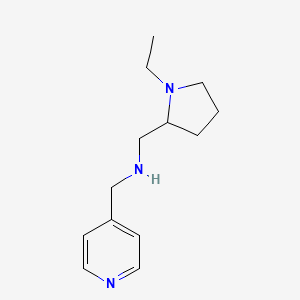

amine](/img/structure/B2817739.png)
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)